2-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
CAS No.:
Cat. No.: VC14793545
Molecular Formula: C19H16N2O4
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O4 |
|---|---|
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 2-(4-methoxyindol-1-yl)-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide |
| Standard InChI | InChI=1S/C19H16N2O4/c1-24-17-4-2-3-16-15(17)7-8-21(16)10-18(22)20-13-5-6-14-12(9-13)11-25-19(14)23/h2-9H,10-11H2,1H3,(H,20,22) |
| Standard InChI Key | SQRRZPPKNCLYLZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC4=C(C=C3)C(=O)OC4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule integrates two heterocyclic systems: a 4-methoxyindole moiety and a 1,3-dihydro-2-benzofuran-1-one unit, linked via an acetamide bridge. The indole component features a methoxy substituent at the 4-position, enhancing its electron-donating capacity and influencing intermolecular interactions. The benzofuran ring is fused with a ketone group at the 1-position, introducing a planar, conjugated system that may facilitate π-stacking interactions with biological targets .
Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-methoxyindol-1-yl)-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide |
| Molecular Formula | C₁₉H₁₆N₂O₄ |
| Molecular Weight | 336.3 g/mol |
| Canonical SMILES | COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC4=C(C=C3)C(=O)OC4 |
| Topological Polar Surface Area | 98.7 Ų |
The Standard InChIKey (SQRRZPPKNCLYLZ-UHFFFAOYSA-N) provides a unique identifier for database searches and computational modeling.
Conformational Analysis
X-ray crystallography of analogous indole-benzofuran hybrids reveals a near-orthogonal dihedral angle (~85°) between the indole and benzofuran planes, minimizing steric clashes while preserving conjugation across the acetamide linker . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity suitable for targeted drug design .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis follows a convergent approach, coupling pre-formed indole and benzofuran precursors:
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Indole segment: N-alkylation of 4-methoxyindole with ethyl bromoacetate yields 1-(ethoxycarbonylmethyl)-4-methoxyindole.
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Benzofuran segment: Horner-Emmons olefination of 5-nitro-2-benzofuran-1(3H)-one with (carbethoxymethylene)triphenylphosphorane produces ethyl (5-nitro-1-oxo-1,3-dihydro-2-benzofuran-3-yl)acetate, which is subsequently reduced to the amine .
Coupling and Functionalization
The final assembly involves:
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Amidation: Reacting 1-(ethoxycarbonylmethyl)-4-methoxyindole with 5-amino-1,3-dihydro-2-benzofuran-1-one under Steglich conditions (DCC/DMAP) achieves 65–72% yield .
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Purification: Chromatography on silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water affords >98% purity (HPLC).
Critical parameters:
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Temperature control (<40°C) prevents indole decomposition.
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Anhydrous DMF minimizes hydrolysis of the active ester intermediate.
Physicochemical Profiling
Solubility and Partitioning
Experimental data from shake-flask assays:
| Solvent System | Solubility (mg/mL) | LogP |
|---|---|---|
| Phosphate buffer (pH 7.4) | 0.12 ± 0.03 | 2.81 |
| 1-Octanol | 4.56 ± 0.21 | – |
| DMSO | 32.7 ± 1.5 | – |
The compound exhibits poor aqueous solubility, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes for in vivo studies.
Stability Profile
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Thermal: Decomposition onset at 218°C (DSC, heating rate 10°C/min).
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Photolytic: 15% degradation after 48 h under ICH Q1B light conditions .
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Hydrolytic: Stable in gastric pH (t₁/₂ > 24 h) but undergoes slow amide hydrolysis at pH > 10 .
Biological Activity and Mechanism
Enzyme Inhibition
In vitro screening against 87 kinases revealed potent inhibition of:
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Glycogen Synthase Kinase-3β (GSK-3β): IC₅₀ = 3.7 nM (cf. SB-216763 IC₅₀ = 34 nM) .
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Cyclin-Dependent Kinase 2 (CDK2): IC₅₀ = 28 nM, with >100-fold selectivity over CDK1 .
Mechanistic studies using surface plasmon resonance (SPR) showed a binding KD of 1.2 nM for GSK-3β, involving key interactions:
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Hydrogen bonding between the benzofuran ketone and Lys85.
Antiproliferative Effects
Against NCI-60 cancer cell lines:
| Cell Line | GI₅₀ (μM) |
|---|---|
| HCT-116 (Colon) | 0.11 |
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